7-Fluoro-3-iodoquinoline: A Comprehensive Technical Guide for Advanced Research and Development
7-Fluoro-3-iodoquinoline: A Comprehensive Technical Guide for Advanced Research and Development
CAS Number: 1416440-27-1[1] Molecular Formula: C₉H₅FIN[1] Molecular Weight: 273.05 g/mol [1]
Introduction: The Strategic Importance of 7-Fluoro-3-iodoquinoline in Modern Medicinal Chemistry
7-Fluoro-3-iodoquinoline is a strategically designed heterocyclic building block that has garnered significant interest within the drug discovery and medicinal chemistry sectors. Its quinoline core is a privileged scaffold, forming the basis of numerous therapeutic agents.[2] The unique disubstitution pattern—a fluorine atom at the 7-position and an iodine atom at the 3-position—confers a combination of desirable physicochemical properties and versatile chemical reactivity.
The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] Concurrently, the iodine atom at the C3 position serves as a highly effective synthetic handle for introducing molecular complexity through various cross-coupling reactions. This dual functionality makes 7-Fluoro-3-iodoquinoline a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology.[4] This guide provides an in-depth overview of its synthesis, chemical properties, strategic applications in drug discovery, and essential safety protocols for laboratory handling.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 7-Fluoro-3-iodoquinoline is presented below. These values are critical for its application in synthesis and for its characterization.
| Property | Value | Source |
| CAS Number | 1416440-27-1 | [1] |
| Molecular Formula | C₉H₅FIN | [1] |
| Molecular Weight | 273.05 | [1] |
| Appearance | Expected to be a solid | - |
| Storage | 4°C, protect from light | [1] |
| SMILES | C1=CC(=CC2=NC=C(C=C12)I)F | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 7-Fluoro-3-iodoquinoline are not publicly available, the expected shifts can be predicted based on the known effects of its substituents on the quinoline ring.
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¹H NMR: The protons on the quinoline core will exhibit characteristic shifts. The presence of the electronegative fluorine at C7 will influence the electronic environment of the protons on the benzene ring portion. The iodine at C3 will deshield the adjacent protons at C2 and C4.
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¹³C NMR: The carbon atom attached to the iodine (C3) will show a significant upfield shift due to the heavy atom effect. The carbon attached to the fluorine (C7) will exhibit a large C-F coupling constant.
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¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment around the fluorine atom.
Interpreting the NMR spectra of substituted quinolines requires careful consideration of the electronic effects of each substituent and their positions on the ring.[5]
Synthesis and Methodology: A Plausible Route via Direct C-H Iodination
While specific patented syntheses for 7-Fluoro-3-iodoquinoline are not widely published, a highly plausible and efficient method involves the direct C-H iodination of 7-fluoroquinoline. This approach is based on modern synthetic methodologies that favor direct functionalization, avoiding the need for pre-functionalized substrates. A radical-based C3-selective iodination protocol for quinolines has been reported and serves as an excellent template for this synthesis.[6][7]
Conceptual Workflow for Synthesis
Caption: Synthesis workflow for 7-Fluoro-3-iodoquinoline.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the C3-selective iodination of quinolines.[6]
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Reaction Setup: To a sealed reaction vessel, add 7-fluoroquinoline (1.0 mmol), sodium iodide (NaI, 2.0 mmol), and potassium persulfate (K₂S₂O₈, 2.0 mmol).
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Catalyst and Solvent Addition: Add cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O, 0.1 mmol) as a catalyst. Add 1,2-dichloroethane (DCE, 5 mL) as the solvent.
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Reaction Execution: Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining iodine.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 7-fluoro-3-iodoquinoline.
Rationale for Experimental Choices:
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Catalyst: Cerium salts have been shown to be effective in promoting radical-based iodination reactions.[6]
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Iodine Source and Oxidant: Sodium iodide serves as the iodine source, while potassium persulfate acts as the oxidant to generate the iodine radical.
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Solvent and Temperature: Dichloroethane is a suitable high-boiling solvent for this transformation, allowing the reaction to proceed at an effective rate.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary value of 7-Fluoro-3-iodoquinoline in drug discovery lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[4] Kinase dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8]
Strategic Role in Kinase Inhibitor Synthesis
Caption: Role of 7-Fluoro-3-iodoquinoline in inhibitor synthesis.
The 3-iodo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups at this position, which are often crucial for binding to the ATP pocket of kinases. The 7-fluoro group, in turn, can enhance the drug-like properties of the final compound. Quinoline-based molecules have been successfully developed as inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), demonstrating the clinical relevance of this scaffold.[2][9]
Safety, Handling, and Storage
As with all halogenated heterocyclic compounds, 7-Fluoro-3-iodoquinoline should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
| Hazard Statement | Precautionary Statement | Source |
| H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [10] |
| H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [10] |
| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [10] |
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
7-Fluoro-3-iodoquinoline stands out as a high-value intermediate for the synthesis of complex, biologically active molecules. Its structure is a testament to rational drug design principles, combining a privileged heterocyclic core with strategically placed functional groups. The fluorine atom enhances pharmacokinetic properties, while the iodine atom provides a versatile point for synthetic elaboration. This guide has provided a comprehensive overview of its properties, a plausible and robust synthesis protocol, its critical role in the development of kinase inhibitors, and essential safety guidelines. For researchers and scientists in drug discovery, 7-Fluoro-3-iodoquinoline represents a key tool for accessing novel chemical space and developing next-generation therapeutics.
References
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Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16920-16923. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2015). [Link]
-
Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). [Link]
-
ACS Publications. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). [Link]
-
MDPI. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2022). [Link]
-
ResearchGate. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). [Link]
-
NIH National Center for Biotechnology Information. Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. fishersci.fr [fishersci.fr]

